molecular formula C21H24N4O2 B2955429 3-(2-Phenylhydrazinyl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione CAS No. 956791-02-9

3-(2-Phenylhydrazinyl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2955429
CAS No.: 956791-02-9
M. Wt: 364.449
InChI Key: IZNNQIHVFFVRFN-UHFFFAOYSA-N
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Description

3-(2-Phenylhydrazinyl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a phenylhydrazinyl group at the 3-position and a 4-(piperidin-1-yl)phenyl moiety at the 1-position. Pyrrolidine-2,5-diones (maleimides) are known for their reactivity in nucleophilic additions and applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

3-(2-phenylhydrazinyl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c26-20-15-19(23-22-16-7-3-1-4-8-16)21(27)25(20)18-11-9-17(10-12-18)24-13-5-2-6-14-24/h1,3-4,7-12,19,22-23H,2,5-6,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNNQIHVFFVRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N3C(=O)CC(C3=O)NNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Phenylhydrazinyl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O2C_{21}H_{24}N_{4}O_{2}, with a molecular weight of 364.44 g/mol. Its structure features a pyrrolidine core substituted with a phenylhydrazine group and a piperidine moiety, which may contribute to its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of pyrrolidine derivatives. For instance, compounds similar to This compound have been tested in various seizure models:

CompoundED50 (mg/kg)Test Type
1-{3-[4-(3-chlorophenyl)-piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione28.2MES
N-[morpholin-1-yl-methyl]-3-benzyloxy-pyrrolidine-2,5-dione41.0MES
3-(2-Methylthiophen-2-yl)-pyrrolidine-2,5-dioneModeratescPTZ

These studies suggest that the compound may inhibit neuronal voltage-sensitive sodium and L-type calcium channels, which are crucial in the modulation of neuronal excitability .

Antinociceptive Activity

The analgesic properties of related pyrrolidine derivatives have also been explored. For example, compounds with similar structures have shown moderate inhibition of TRPV1 receptors, which are implicated in pain perception:

CompoundAnalgesic ActivityMechanism
3-Methylthiophen derivativesModerateTRPV1 inhibition
3-(4-Chlorophenyl)-pyrrolidine derivativesSignificantSodium channel inhibition

These findings indicate that modifications in the chemical structure can lead to varying degrees of antinociceptive efficacy .

Antibacterial Activity

Pyrrolidine derivatives have been identified as potential inhibitors of bacterial proteins, particularly PBP3 in Pseudomonas aeruginosa. This target is significant due to its role in antibiotic resistance:

Compound ClassTargetActivity
Pyrrolidine-2,3-dionesPBP3Potent inhibitor

The optimization of these compounds has led to promising antibacterial activities without significant cytotoxicity .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives:

  • Anticonvulsant Screening : A series of pyrrolidine derivatives were evaluated for their anticonvulsant effects using the maximum electroshock seizure (MES) test and pentylenetetrazole-induced seizures (scPTZ). The most active compounds demonstrated favorable protection indices compared to established antiepileptic drugs .
  • Antinociceptive Mechanisms : Research into the analgesic effects revealed that certain derivatives effectively modulated pain pathways through TRPV1 receptor interactions and sodium channel inhibition .
  • Antibacterial Efficacy : The discovery of pyrrolidine derivatives as PBP3 inhibitors highlights their potential in combating multidrug-resistant bacterial strains. These findings suggest a novel mechanism of action that may be exploited for drug development .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Challenges : The target compound’s phenylhydrazinyl group may require protective strategies (e.g., Boc protection) to prevent side reactions during synthesis, as seen in related hydrazine derivatives .
  • Analytical Complexity : Compounds with flexible substituents (e.g., piperidinylbutyl in 6a) exhibit stereoisomerism, necessitating advanced chromatographic purification .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(2-phenylhydrazinyl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione?

  • Methodology : The compound can be synthesized via hydrazone formation by reacting phenylhydrazine with a pyrrolidine-2,5-dione precursor. For example, hydrazine hydrate (99%) is refluxed with esters in ethanol, followed by recrystallization to isolate intermediates . Subsequent alkylation or aryl substitution at the piperidine or phenylhydrazine moieties can be achieved using nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Key Tools : NMR (¹H/¹³C) and HRMS are critical for structural confirmation. For example, ¹H NMR chemical shifts for analogous compounds (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS data (e.g., m/z 437.4883 [M+H]⁺) are used to verify purity and regioselectivity .

Q. How is the structural conformation of this compound validated in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL/SHELXS) is the gold standard. For instance, SHELXL refines small-molecule structures by optimizing geometric parameters and thermal displacement coefficients, resolving ambiguities in stereochemistry .
  • Case Study : Analogous pyrrolidine-2,5-dione derivatives show planar configurations at the dione ring and tetrahedral geometry at the piperidine nitrogen, confirmed via SC-XRD .

Q. What in vitro assays are used to screen this compound for anticonvulsant activity?

  • Methodology : The maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard. For example, ED₅₀ values (e.g., 14.18 mg/kg in MES) are determined by administering the compound to rodents and monitoring seizure thresholds .
  • Data Interpretation : A lower ED₅₀ indicates higher potency. Structural analogs with electron-withdrawing substituents (e.g., 3-chlorophenyl) show enhanced activity due to improved blood-brain barrier permeability .

Advanced Research Questions

Q. How do substituents on the phenylhydrazine and piperidine moieties influence GABA transaminase inhibition?

  • Methodology : Fluorometric assays measure GABA transaminase inhibition (IC₅₀) using brain homogenates. For example, 3-(4-bromophenyl) derivatives exhibit IC₅₀ values of 100.5 µM, suggesting competitive binding to the enzyme’s active site .
  • SAR Insights : Bulky substituents (e.g., 4-acetylphenyl) reduce steric hindrance, enhancing binding affinity. Conversely, hydrophilic groups (e.g., hydroxyl) decrease activity due to poor membrane permeability .

Q. What computational strategies are used to predict multi-target binding (e.g., 5-HT1A/SERT) for this compound?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with serotonin transporters (SERT) and receptors. For example, the piperidine nitrogen forms hydrogen bonds with Asp98 in SERT, while the pyrrolidine dione interacts with Tyr95 in 5-HT1A .
  • Validation : Binding free energy calculations (MM-PBSA) correlate with experimental Kᵢ values (e.g., 12 nM for SERT) to validate predictions .

Q. How are contradictory bioactivity results resolved across different structural analogs?

  • Case Study : A 3-(2-chlorophenyl) analog shows high MES activity (ED₅₀ = 14.18 mg/kg) but low scPTZ efficacy (ED₅₀ = 33.64 mg/kg). This discrepancy is attributed to differing mechanisms: MES targets sodium channels, while scPTZ involves GABAergic pathways .
  • Resolution : Dose-response curves and selectivity indices (e.g., MES/scPTZ ratio) guide structural optimization for mechanism-specific activity .

Q. What analytical techniques are employed to resolve enantiomeric purity in derivatives with chiral centers?

  • Methodology : Chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis separates enantiomers. For example, a 3-(1H-indol-3-yl) derivative shows two distinct peaks (Rf = 1.2, 1.5) under polarimetric detection .
  • Quantification : Enantiomeric excess (ee) is calculated via integration of peak areas, with >98% ee achieved using asymmetric hydrogenation catalysts (e.g., Ru-BINAP) .

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